molecular formula C16H11FN2O2 B6577781 N-(3-fluorophenyl)-2-imino-2H-chromene-3-carboxamide CAS No. 313966-56-2

N-(3-fluorophenyl)-2-imino-2H-chromene-3-carboxamide

Cat. No. B6577781
CAS RN: 313966-56-2
M. Wt: 282.27 g/mol
InChI Key: UMDHSZZXASPFJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Fluorophenyl)-2-imino-2H-chromene-3-carboxamide (or FICC) is a compound with a variety of applications in scientific research. It is a synthetic compound that has been used in numerous experiments and studies due to its unique properties. FICC is a heterocyclic compound, meaning it contains both carbon and nitrogen atoms in its structure, and is composed of a benzene ring, an imino group, and a carboxamide group. It is a colorless solid at room temperature, and has a molecular weight of 247.25 g/mol.

Scientific Research Applications

FICC has been used in a variety of scientific research applications. It has been used in studies of the structure and function of proteins and enzymes, as well as in studies of the structure and function of DNA and RNA. It has also been used in studies of the pharmacology of drugs, and in studies of the effects of environmental pollutants on cells and organisms. Additionally, FICC has been used in studies of the mechanisms of action of various drugs, and in studies of the mechanisms of action of various hormones.

Advantages and Limitations for Lab Experiments

FICC has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize in the laboratory. Additionally, FICC is relatively stable, meaning it can be stored and used for a long period of time. A limitation of FICC is that it is not soluble in water, meaning it must be dissolved in an organic solvent before it can be used in experiments.

Future Directions

There are a number of potential future directions for research using FICC. One potential direction is to further study the biochemical and physiological effects of FICC. Additionally, further research could be conducted to better understand the mechanisms of action of FICC. Additionally, further research could be conducted to better understand the interactions between FICC and various proteins, enzymes, drugs, and hormones. Finally, further research could be conducted to develop new methods for synthesizing FICC in the laboratory.

Synthesis Methods

FICC can be synthesized by a variety of methods, including the Vilsmeier-Haack reaction and the Knoevenagel condensation. The Vilsmeier-Haack reaction involves the reaction of a halogenated aryl compound with phosphorus oxychloride, followed by a reaction with an amine. This method has been used to synthesize FICC in a laboratory setting. The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an amine in the presence of an acid catalyst. This method has also been used to synthesize FICC in a laboratory setting.

properties

IUPAC Name

N-(3-fluorophenyl)-2-iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O2/c17-11-5-3-6-12(9-11)19-16(20)13-8-10-4-1-2-7-14(10)21-15(13)18/h1-9,18H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDHSZZXASPFJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N)O2)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49668697
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(3-fluorophenyl)-2-imino-2H-chromene-3-carboxamide

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